molecular formula C20H23N5O3S2 B6077364 9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B6077364
Molekulargewicht: 445.6 g/mol
InChI-Schlüssel: ONAUFGLPOQATCX-QINSGFPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • A 9-methyl group on the pyrido-pyrimidinone ring.
  • A (Z)-configured thiazolidin-5-ylidene substituent at position 3, bearing a 3-methyl group, 4-oxo, and 2-thioxo functional groups.

Eigenschaften

IUPAC Name

(5Z)-3-methyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S2/c1-13-4-3-6-25-17(13)22-16(21-5-7-24-8-10-28-11-9-24)14(18(25)26)12-15-19(27)23(2)20(29)30-15/h3-4,6,12,21H,5,7-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAUFGLPOQATCX-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits various biological activities, primarily due to its unique structural features. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Structural Overview

The compound is characterized by:

  • Thiazolidinone ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyridopyrimidine core : Contributes to the compound's interaction with various biological targets.
  • Morpholine moiety : Enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinone, including this compound, demonstrate significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria. Notably:

  • Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of standard antibiotics like ampicillin and streptomycin.
Bacterial StrainMIC (mg/mL)
Escherichia coli0.20 ± 0.00
Staphylococcus aureus0.003 ± 0.0005
Enterobacter cloacae0.004–0.03
Pseudomonas aeruginosa0.30 ± 0.03

The most sensitive strain identified was Enterobacter cloacae , while E. coli showed resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies : Compounds similar to this one exhibited cytotoxic effects on several cancer cell lines, indicating potential as anticancer agents.
Cell LineIC50 (µM)
HeLa (cervical carcinoma)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These results suggest that the compound could act by inhibiting key enzymes involved in tumor growth and proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes like COX-2 and others implicated in inflammation and cancer progression.
  • Receptor Interaction : Its structure allows it to fit into active sites or binding pockets of target proteins, disrupting normal cellular functions.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of thiazolidinone exhibited antibacterial activity exceeding that of conventional antibiotics against a range of pathogens .
  • Anticancer Potential :
    • Another research highlighted the synthesis of various thiazolidinone derivatives showing promising results in inhibiting cancer cell lines, suggesting further exploration for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazolidine derivatives, including those related to the compound . Research has shown that thiazolidinone derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds derived from thiazolidine motifs have demonstrated significant anti-glioma activity, effectively reducing cell viability in glioblastoma multiforme models. This suggests that modifications to the thiazolidine structure can lead to enhanced antitumor efficacy .

Table 1: Antitumor Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Reference
9bGlioblastoma15
10eGlioblastoma12
9aOvarian Cancer8

Antiviral Activity

The compound's structural features suggest potential antiviral applications. Thiazolidine derivatives have been evaluated for their activity against human immunodeficiency virus (HIV). A series of pyrimidinone derivatives were synthesized and tested for their inhibitory effects on HIV replication. The results indicated that certain modifications at the C-2 position of the pyrimidine core significantly enhance antiviral potency .

Table 2: Antiviral Activity of Pyrimidinone Derivatives

CompoundVirus TypeIC50 (µM)Reference
3aHIV5
3bHIV7

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor. Research indicates that thiazolidine derivatives can act as small molecule chaperones, facilitating enzyme activity in lysosomal storage diseases like Pompe disease by stabilizing misfolded enzymes. This mechanism is critical for developing therapeutic strategies for such conditions .

Synthesis and Structure-Activity Relationships

The synthesis of analogs based on the core structure of the compound has been extensively studied to determine structure-activity relationships (SAR). Modifications at specific positions have been shown to influence biological activity significantly. For example, varying substituents on the thiazolidine ring can lead to different levels of cytotoxicity and enzyme inhibition .

Table 3: Structure-Activity Relationship Insights

ModificationObserved EffectReference
Methyl group at position 6Increased cytotoxicity
Morpholine substitutionEnhanced enzyme inhibition
Aromatic substitutionsVaried antiviral activity

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Modifications

The pyrido[1,2-a]pyrimidin-4-one core distinguishes the target compound from analogs like pyrazolo[3,4-d]pyrimidin-4-ones () and furochromenylideneamino-pyrimidinones (). These cores influence electronic properties and binding affinities:

  • Pyrazolo-pyrimidinones (e.g., compounds 10a–b in ) feature a fused pyrazole ring, which may alter steric hindrance and hydrogen-bonding capacity .

Thiazolidinone Substituent Variations

The thiazolidinone moiety is critical for bioactivity. Key comparisons include:

Compound (Source) Thiazolidinone Substituents Biological Implications
Target Compound 3-methyl, 4-oxo, 2-thioxo Enhanced electrophilicity for covalent interactions
Compound 3-benzyl, 4-oxo, 2-thioxo Increased lipophilicity; potential for improved membrane permeability
Compound 3-pentyl, 4-oxo, 2-thioxo Longer alkyl chain may reduce solubility but enhance hydrophobic binding

Amino Side Chain Modifications

The 2-(4-morpholinyl)ethylamino group in the target compound contrasts with:

  • 2-Hydroxyethylamino (): Improves hydrophilicity but may decrease metabolic stability due to hydroxyl group reactivity .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, inferences from analogs suggest:

  • IR Spectroscopy : Strong absorption bands for C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) .
  • NMR: Distinct shifts for: Pyrido-pyrimidinone protons (δ 7.5–9.0 ppm). Morpholinyl ethylamino group (δ 2.5–3.5 ppm for N-CH₂ and δ 3.6–4.0 ppm for morpholine O-CH₂) .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Knoevenagel condensation : Reacting thiazolidinone derivatives with aldehyde-containing intermediates under reflux in ethanol .
  • Mannich-type reactions : Introducing morpholinyl-ethylamino groups via nucleophilic substitution or coupling reactions .
  • Catalytic methods : Using p-toluenesulfonic acid (p-TSA) as a catalyst for one-pot syntheses of related heterocycles, optimizing reaction time (8–10 hours) and solvent systems (ethanol or DMF) . Key purification steps include recrystallization from ethanol-DMF mixtures and column chromatography .

Q. How is the compound characterized structurally?

Essential techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions, with aromatic proton shifts (δ 7.2–8.5 ppm) and thione sulfur signals (δ ~180 ppm in ¹³C) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups .
  • Elemental analysis : Matching experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What in vitro models assess its biological activity?

Standard preclinical models include:

  • Analgesic activity : The "acetic acid writhing" test in rodents, measuring inhibition of abdominal contractions .
  • Anti-inflammatory assays : Carrageenan-induced paw edema models to evaluate COX-2 inhibition potential .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields?

Strategies include:

  • Catalyst screening : Testing Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Solvent optimization : Replacing ethanol with DMF or THF to improve solubility of intermediates .
  • Microwave-assisted synthesis : Reducing reaction time (e.g., from 10 hours to 30 minutes) for condensation steps .

Q. How to resolve contradictions in biological activity data?

Discrepancies may arise from:

  • Structural isomers : Configurational differences (Z/E) in the thiazolidinone-methylidene group affecting binding affinity. Confirm stereochemistry via NOESY NMR .
  • Purity issues : Use HPLC (C18 column, acetonitrile-water gradient) to detect impurities >0.1% .
  • Bioisosteric effects : Compare activity with 4-hydroxyquinolin-2-one analogs to validate target engagement hypotheses .

Q. What computational methods predict physicochemical properties?

Protocols include:

  • Density Functional Theory (DFT) : Calculating HOMO-LUMO gaps to assess redox stability .
  • Molecular docking : Simulating interactions with COX-2 or kinase targets (PDB: 1CX2) using AutoDock Vina .
  • ADMET prediction : SwissADME or pkCSM tools to estimate logP (target: <5), bioavailability (≥30%), and CYP450 inhibition .

Q. How to design SAR studies for substituent modifications?

Focus on:

  • Thiazolidinone ring : Replace the 2-thioxo group with 2-oxo to test hydrogen bonding effects .
  • Morpholinyl-ethylamino side chain : Introduce alkyl or aryl spacers to modulate lipophilicity .
  • Pyrido-pyrimidine core : Fluorinate the 9-methyl group to enhance metabolic stability .

Q. What are key handling and stability considerations?

  • Storage : Protect from light and moisture; store at –20°C in amber vials with desiccants .
  • Degradation pathways : Monitor hydrolysis of the morpholinyl group in acidic conditions (pH <3) via LC-MS .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., thione sulfur oxidation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.